molecular formula C18H29NO2 B5212158 4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine

4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine

Cat. No.: B5212158
M. Wt: 291.4 g/mol
InChI Key: IDYXYHBZOQHLBG-UHFFFAOYSA-N
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Description

4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine is an organic compound that features a morpholine ring substituted with a pentyl chain, which is further substituted with a 2,4,6-trimethylphenoxy group

Properties

IUPAC Name

4-[5-(2,4,6-trimethylphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15-13-16(2)18(17(3)14-15)21-10-6-4-5-7-19-8-11-20-12-9-19/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYXYHBZOQHLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine typically involves a multi-step process:

    Preparation of 2,4,6-Trimethylphenol: This can be synthesized through the alkylation of phenol with methyl iodide in the presence of a base.

    Formation of 2,4,6-Trimethylphenoxy Pentyl Bromide: The 2,4,6-trimethylphenol is reacted with 1,5-dibromopentane in the presence of a base to form 2,4,6-trimethylphenoxy pentyl bromide.

    Nucleophilic Substitution: The final step involves the reaction of 2,4,6-trimethylphenoxy pentyl bromide with morpholine under nucleophilic substitution conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(2,3,5-Trimethylphenoxy)pentyl]morpholine
  • 4-[5-(2,4,5-Trimethylphenoxy)pentyl]morpholine
  • 4-[5-(2,4,6-Trimethylphenoxy)butyl]morpholine

Uniqueness

4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine is unique due to the specific positioning of the trimethylphenoxy group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interaction profiles with molecular targets compared to similar compounds.

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